Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine, phenethylamine, or homoveratrylamine with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates . The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, affecting signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound shares a similar cyclohexane structure but differs in the functional groups attached.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl and ketone functional group arrangement but are based on a quinolone structure.
Uniqueness: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and the cyclohexane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H20O4 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)14-12(11-7-5-4-6-8-11)9-16(2,19)10-13(14)17/h4-8,12,14,19H,3,9-10H2,1-2H3 |
InChI Key |
RZFBIMOGKFYPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(CC1=O)(C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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